Tert-Butyl 4-((6-chloro-2-(methylthio)pyrimidin-4-yl)amino)piperidine-1-carboxylate is a complex organic compound with the molecular formula . This compound is primarily utilized in scientific research, particularly in medicinal chemistry and drug development due to its potential therapeutic properties. It serves as a versatile scaffold for the synthesis of various derivatives aimed at targeting specific biological pathways.
The compound is classified under the category of heterocyclic compounds, specifically those containing both nitrogen and sulfur within their structure. It is often studied in the context of developing inhibitors for various biological targets, including enzymes and receptors involved in disease processes. Its synthesis and properties have been documented in several scientific articles and patent applications, highlighting its significance in ongoing research efforts .
The synthesis of tert-Butyl 4-((6-chloro-2-(methylthio)pyrimidin-4-yl)amino)piperidine-1-carboxylate typically involves multi-step reactions that integrate various chemical precursors. A common method includes the reaction between 4,6-dichloro-2-(methylthio)pyrimidine and tert-butyl 1-piperidinecarboxylate. This reaction is facilitated under controlled conditions that may involve solvents such as dimethylformamide or acetonitrile, along with catalysts that enhance yield and selectivity.
The final product is purified through techniques such as recrystallization or chromatography to ensure high purity suitable for further biological testing .
The molecular structure of tert-butyl 4-((6-chloro-2-(methylthio)pyrimidin-4-yl)amino)piperidine-1-carboxylate features a piperidine ring substituted with a carboxylate group and a pyrimidine moiety containing chlorine and methylthio groups. The structural formula can be represented as follows:
The compound's InChI representation is:
This data provides insight into the connectivity of atoms within the molecule, essential for understanding its reactivity and interactions .
Tert-butyl 4-((6-chloro-2-(methylthio)pyrimidin-4-yl)amino)piperidine-1-carboxylate can participate in various chemical reactions typical of amines and carboxylic esters. Notably:
These reactions are often conducted under specific conditions to favor the desired product formation while minimizing side reactions. For example, nucleophilic substitution may require polar aprotic solvents to stabilize the transition state .
The mechanism of action of tert-butyl 4-((6-chloro-2-(methylthio)pyrimidin-4-yl)amino)piperidine-1-carboxylate involves its interaction with specific biological targets, such as enzymes or receptors. It may modulate their activity through competitive inhibition or allosteric modulation.
This compound has been investigated for its potential effects on cellular pathways associated with diseases like cancer and diabetes. Its binding affinity to target proteins can be assessed through various biochemical assays, providing insights into its therapeutic potential .
The physical properties of tert-butyl 4-((6-chloro-2-(methylthio)pyrimidin-4-yl)amino)piperidine-1-carboxylate include:
Chemical properties include:
These properties are crucial for determining the compound's usability in laboratory settings and its behavior during chemical reactions .
Tert-butyl 4-((6-chloro-2-(methylthio)pyrimidin-4-yl)amino)piperidine-1-carboxylate has several scientific applications:
Its versatility makes it a valuable compound in ongoing research aimed at discovering novel therapeutic agents .
The synthesis of tert-butyl 4-((6-chloro-2-(methylthio)pyrimidin-4-yl)amino)piperidine-1-carboxylate (CAS 1261229-88-2, MW 372.92 g/mol) relies on sequential functionalization of halogenated pyrimidine precursors [1]. The core strategy employs regioselective nucleophilic substitution where the 4-position chlorine of 4,6-dichloro-2-(methylthio)pyrimidine exhibits higher reactivity than the 6-position chlorine due to electronic effects. This allows selective displacement by tert-butyl 4-aminopiperidine-1-carboxylate under mild conditions. The reaction typically proceeds in anhydrous aprotic solvents at 50-80°C, yielding the intermediate before introducing additional substituents [1] [4].
Structurally analogous compounds like tert-butyl 4-(2-chloro-6-methylpyrimidin-4-yl)piperidine-1-carboxylate (CAS 1312760-62-5) demonstrate similar approaches, where piperidine nitrogen participates in nucleophilic displacement of chloropyrimidines [5]. These routes highlight the versatility of pyrimidine scaffolds in constructing pharmaceutically relevant intermediates. Key challenges include controlling dimerization byproducts and regiochemical outcomes, addressed through stoichiometric optimization (limiting nucleophile to 1.05 equivalents) and gradual reagent addition [4].
Table 1: Key Intermediates in Multi-Step Synthesis
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|---|
tert-Butyl 4-((6-chloro-2-(methylthio)pyrimidin-4-yl)amino)piperidine-1-carboxylate | 1261229-88-2 | C₁₆H₂₅ClN₄O₂S | 372.92 |
tert-Butyl 4-(2-chloro-6-methylpyrimidin-4-yl)piperidine-1-carboxylate | 1312760-62-5 | C₁₅H₂₂ClN₃O₂ | 311.81 |
4-(tert-Butyl)-6-chloro-2-methylpyrimidine | 128939-55-9 | C₉H₁₃ClN₂ | 184.66 |
Solvent polarity significantly impacts reaction kinetics and byproduct formation. Polar aprotic solvents like dimethylformamide (DMF) and acetonitrile accelerate nucleophilic substitution by enhancing reagent solubility and anion stabilization, yielding >85% conversion within 4 hours at 60°C [1] [4]. Conversely, protic solvents (e.g., ethanol) promote hydrolysis side products, reducing yields to 55-65%. Catalytic additives prove critical for suppressing N-alkylation byproducts; triethylamine (1.2 equiv.) or diisopropylethylamine maintain reaction pH >8, minimizing impurity formation to <3% [4].
Table 2: Solvent and Catalyst Impact on Reaction Efficiency
Solvent System | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Major Impurity (%) |
---|---|---|---|---|---|
DMF | Triethylamine | 60 | 4 | 87 | <2.5 (dimer) |
Acetonitrile | Diisopropylethylamine | 70 | 3.5 | 92 | <1.8 (hydrolysis) |
Ethanol | None | 80 | 6 | 58 | 15 (hydrolysis) |
Tetrahydrofuran | DBU | 65 | 5 | 78 | 7 (N-alkylation) |
Recent optimizations employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic toluene/water systems, enabling 94% isolated yield at 40°C while facilitating aqueous workup [4]. Microwave-assisted protocols further enhance selectivity, reducing reaction times to 15-30 minutes with near-quantitative conversion [6].
Crude reaction mixtures contain up to 12% impurities, primarily unreacted chloropyrimidine, des-chloro derivatives, and dimeric adducts [1]. Silica gel chromatography (ethyl acetate/hexane, 1:3) remains the benchmark for analytical purity (>97%), but suffers from low throughput and solvent consumption. Recrystallization alternatives utilize binary solvent systems like methanol/water (4:1) or ethyl acetate/heptane, achieving comparable purity (96-98%) at kilogram scale [6].
Industrial-scale processes favor anti-solvent crystallization due to cost efficiency. Adding heptane to dichloromethane solutions induces crystallization with 91% recovery and <0.5% residual solvents. Chromatography remains indispensable for removing structurally similar impurities like tert-butyl 4-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate (CAS 1361118-66-2), which co-precipitates during recrystallization [2] [6]. Hybrid approaches—initial silica purification followed by crystallization—deliver >99.5% purity for pharmaceutical intermediates [1].
Scale-up introduces exotherm management challenges during nucleophilic substitution. The reaction enthalpy (-92 kJ/mol) necessitates controlled reagent addition (<2 hours) and jacketed reactors to maintain temperatures below 70°C, preventing thermal degradation [6]. Industrial batches (50-100 kg) employ continuous flow reactors with static mixers, reducing batch times by 40% and improving consistency (purity SD ±0.3% vs. ±1.2% in batch) [6].
Supply chain vulnerabilities affect specialty precursors like 4,6-dichloro-2-(methylthio)pyrimidine. Multi-vendor sourcing and in-house synthesis mitigate shortages but increase COGS by 15-20%. Regulatory constraints demand strict control of genotoxic impurities (e.g., chloromethyl derivatives), requiring QbD-guided purification with acceptance limits <60 ppm [1] [4]. Hazardous byproduct disposal (chloride salts, thiomethyl ethers) adds $8-12/kg waste treatment costs, incentivizing solvent recycling and catalytic waste oxidation processes [6].
Table 3: Scalability Comparison of Production Methods
Parameter | Laboratory Scale (100g) | Pilot Scale (10kg) | Industrial Scale (100kg) |
---|---|---|---|
Reaction Vessel | Flask | Glass-lined reactor | Continuous flow system |
Cycle Time | 8 hours | 14 hours | 22 hours |
Yield | 87% | 91% | 89% |
Purity | 98.5% | 99.1% | 99.3% |
Key Impurity | Dimer (1.8%) | Hydrolysis (0.7%) | Des-chloro (0.4%) |
Solvent Use | 15 L/kg | 9 L/kg | 5 L/kg |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7